

An In-depth Technical Guide to the Tubulin Binding Site of ELR510444

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ELR510444

Cat. No.: B612144

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELR510444 is a potent small molecule inhibitor of tubulin polymerization with significant anti-cancer properties. This document provides a comprehensive technical overview of the binding of **ELR510444** to its target, β -tubulin, at the colchicine-binding site. It details the quantitative aspects of this interaction, provides in-depth experimental protocols for its characterization, and elucidates the downstream signaling consequences of this binding event. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Introduction

Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anti-cancer therapeutics. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. **ELR510444** falls into the latter category, acting as a microtubule disruptor by inhibiting tubulin polymerization. Notably, **ELR510444** exerts its effects by binding to the colchicine-binding site on β -tubulin. This technical guide will delve into the specifics of this interaction.

Quantitative Data on ELR510444 Activity

The biological activity of **ELR510444** has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Cellular Activity of **ELR510444**

Parameter	Cell Line	Value	Reference
IC50 (Cell Proliferation)	MDA-MB-231	30.9 nM	
EC50 (Microtubule Depolymerization)	A-10	21 nM	

Table 2: Biochemical Activity of **ELR510444**

Parameter	Assay	Value	Reference
Tubulin Polymerization Inhibition	Purified Tubulin	15% inhibition at 5 μ M, 50% inhibition at 10 μ M	
Binding Affinity (Kd)	Tubulin	22.6 μ M	

Mechanism of Action: The Colchicine Binding Site

ELR510444 directly interacts with tubulin at the colchicine-binding site, which is located at the interface between the α - and β -tubulin subunits. This binding sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization.

The crystal structure of the tubulin-**ELR510444** complex has been resolved, providing detailed insights into the molecular interactions. Key features of the binding include:

- Occupation of the Colchicine Binding Pocket: **ELR510444** fits into the hydrophobic pocket of the colchicine-binding site.

- **Specific Amino Acid Interactions:** The compound forms specific hydrogen bonds and hydrophobic interactions with key residues within the β -tubulin subunit.

Dual Mechanism of Action: HIF-1 α Inhibition

In addition to its direct effects on microtubule dynamics, **ELR510444** has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1 α). HIF-1 α is a key transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in solid tumors, promoting angiogenesis and tumor progression. The ability of **ELR510444** to downregulate HIF-1 α suggests a dual mechanism of anti-cancer activity, targeting both cell division and tumor vascularization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of **ELR510444** with tubulin and its cellular effects.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) at 340 nm.

Materials:

- Lyophilized tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
- Glycerol
- Test compound (**ELR510444**) and vehicle control (DMSO)
- 96-well microplate
- Temperature-controlled microplate reader

Procedure:

- **Tubulin Reconstitution:** Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.
- **Reaction Setup:** In a pre-chilled 96-well plate on ice, add the following to each well:
 - G-PEM buffer with 10% glycerol.
 - Test compound (**ELR510444**) at various concentrations or vehicle control.
 - Reconstituted tubulin.
- **Initiation of Polymerization:** Transfer the plate to a microplate reader pre-warmed to 37°C.
- **Data Acquisition:** Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.
- **Data Analysis:** Plot the absorbance as a function of time. The rate and extent of polymerization can be determined from the resulting curves. Inhibition is calculated relative to the vehicle control.

Competitive Colchicine Binding Assay (Fluorescence-based)

This assay determines if a test compound binds to the colchicine-binding site by measuring its ability to displace colchicine from tubulin. The intrinsic fluorescence of colchicine increases upon binding to tubulin, and this change is used to monitor the competition.

Materials:

- Purified tubulin
- Colchicine
- Test compound (**ELR510444**)
- Assay buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
- Fluorometer

Procedure:

- **Reaction Setup:** In a cuvette or microplate, combine purified tubulin and colchicine at a fixed concentration (e.g., 5 μ M each).
- **Addition of Competitor:** Add increasing concentrations of the test compound (**ELR510444**) or a vehicle control.
- **Incubation:** Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
- **Fluorescence Measurement:** Measure the fluorescence of the solution using an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.
- **Data Analysis:** A decrease in fluorescence intensity in the presence of the test compound indicates displacement of colchicine and competitive binding to the same site.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of the effects of compounds like **ELR510444** on microtubule integrity.

Materials:

- Cultured cells (e.g., A-10, HeLa) grown on coverslips
- Test compound (**ELR510444**)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (e.g., mouse anti- α -tubulin)
- Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Treatment: Treat cells with **ELR510444** at various concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-treated control.
- Fixation: Gently wash the cells with warm PBS, then fix with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.
- Permeabilization: If using a paraformaldehyde fixative, wash with PBS and then permeabilize the cells with permeabilization buffer for 5-10 minutes.
- Blocking: Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
- Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Mounting: Wash the cells with PBS, then mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging: Visualize the microtubule network using a fluorescence microscope.

Western Blot for HIF-1 α Expression

This method is used to detect and quantify the levels of HIF-1 α protein in cells following treatment with a test compound.

Materials:

- Cultured cells
- Hypoxia induction method (e.g., hypoxic chamber or CoCl₂ treatment)
- Test compound (**ELR510444**)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody (e.g., rabbit anti-HIF-1 α)
- HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
- Chemiluminescent substrate
- Imaging system

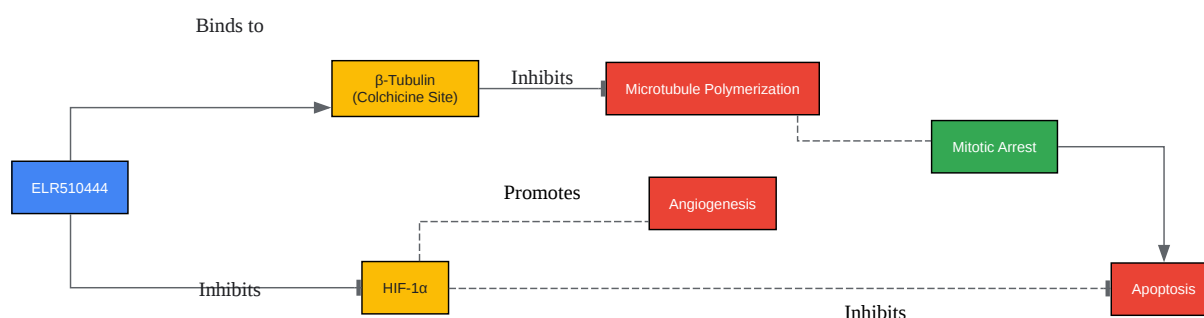
Procedure:

- Cell Treatment and Hypoxia Induction: Treat cells with **ELR510444** and induce hypoxia (e.g., 1% O₂ or 100 μ M CoCl₂) for the desired duration. Include normoxic and untreated hypoxic controls.
- Cell Lysis: Harvest and lyse the cells in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
- Western Transfer: Transfer the separated proteins to a PVDF membrane.

- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-HIF-1 α antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Visualizations

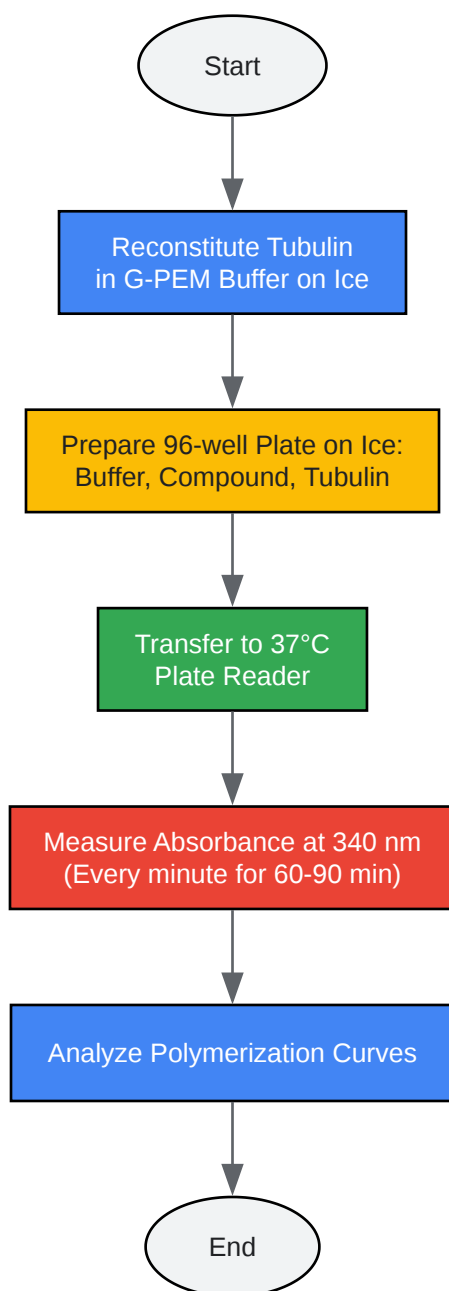
Signaling Pathway of ELR510444



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of **ELR510444**.

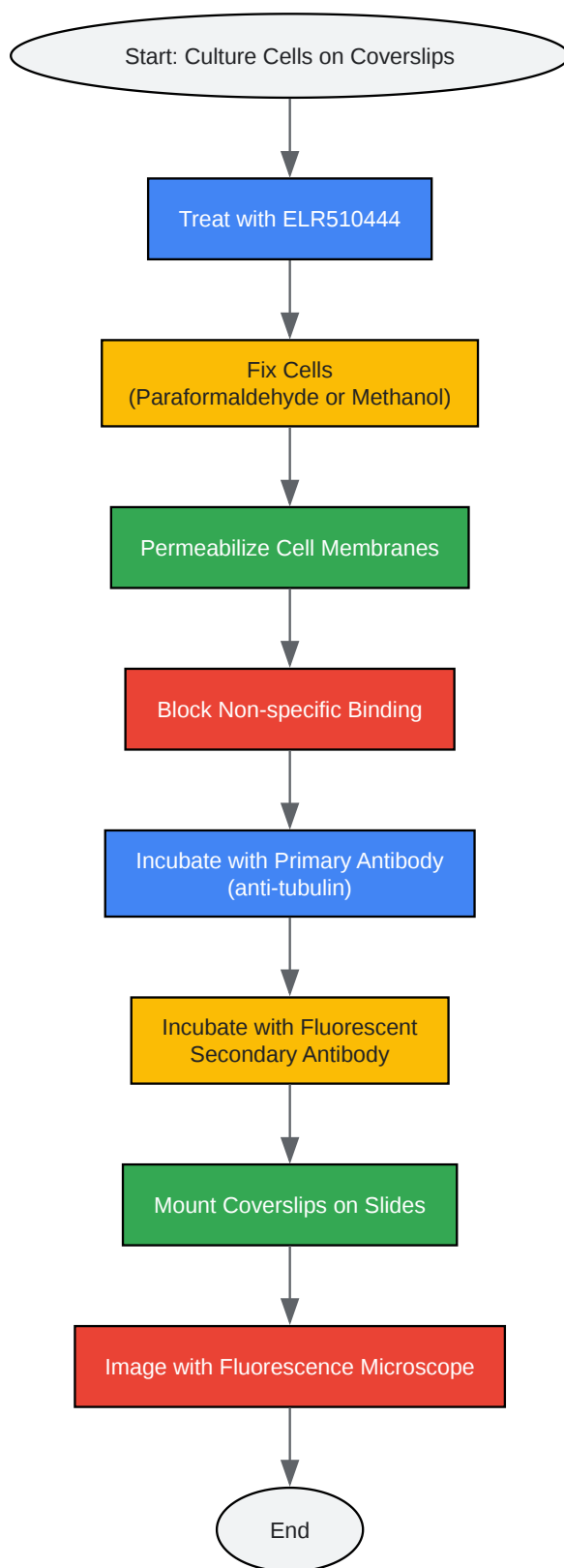
Experimental Workflow for Tubulin Polymerization Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Workflow for Immunofluorescence



[Click to download full resolution via product page](#)

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

ELR510444 is a promising anti-cancer agent that targets the colchicine-binding site of β -tubulin, leading to the inhibition of microtubule polymerization, mitotic arrest, and apoptosis. Its dual mechanism of action, which also involves the inhibition of the pro-angiogenic HIF-1 α pathway, makes it an attractive candidate for further development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers investigating **ELR510444** and other tubulin-binding agents. The detailed understanding of its interaction with tubulin is crucial for the rational design of next-generation microtubule-targeting drugs with improved efficacy and safety profiles.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Tubulin Binding Site of ELR510444]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612144#elr510444-tubulin-binding-site\]](https://www.benchchem.com/product/b612144#elr510444-tubulin-binding-site)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com